

Application Note: High-Purity Purification of Gly-Gly-Gly-PEG4-DBCO Conjugated Proteins

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Compound of Interest

Compound Name: Gly-Gly-Gly-PEG4-DBCO

Cat. No.: B8104345

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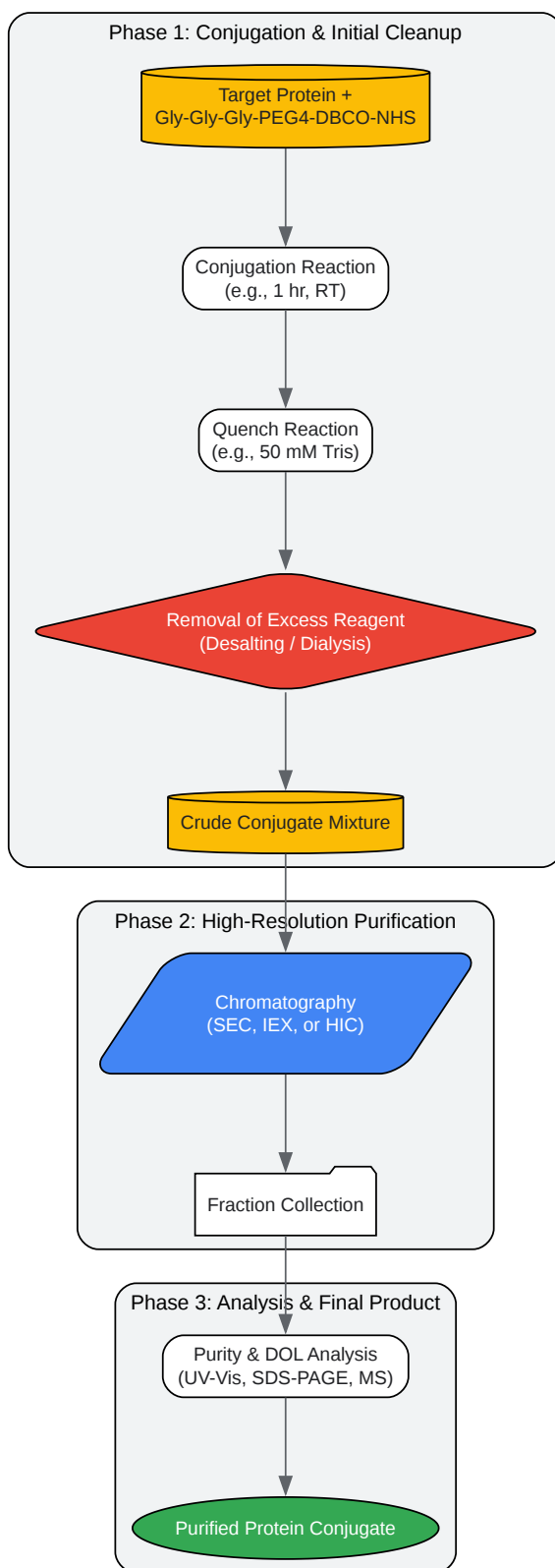
Audience: Researchers, scientists, and drug development professionals.

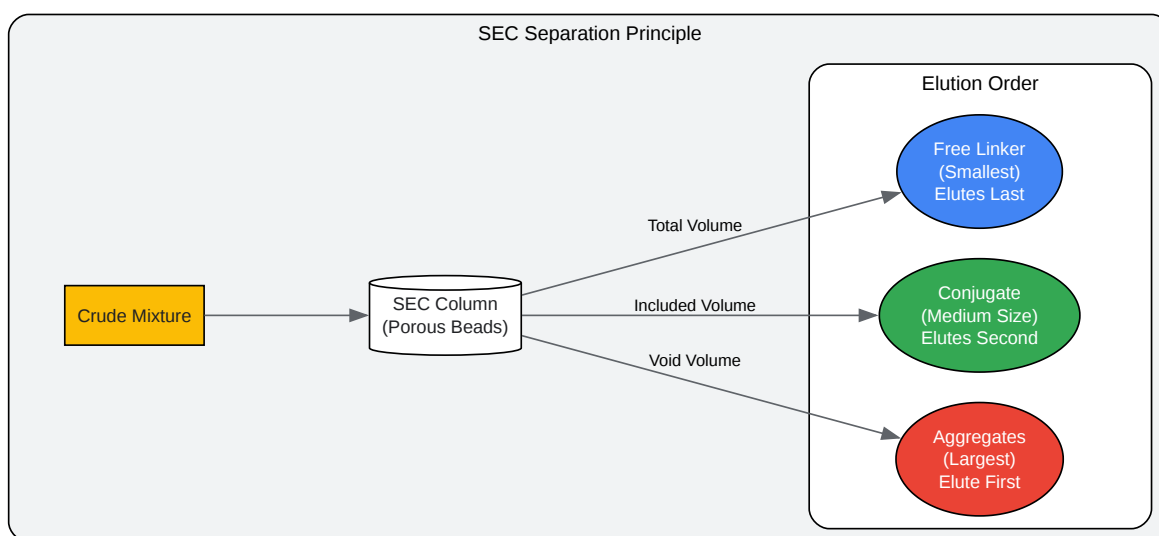
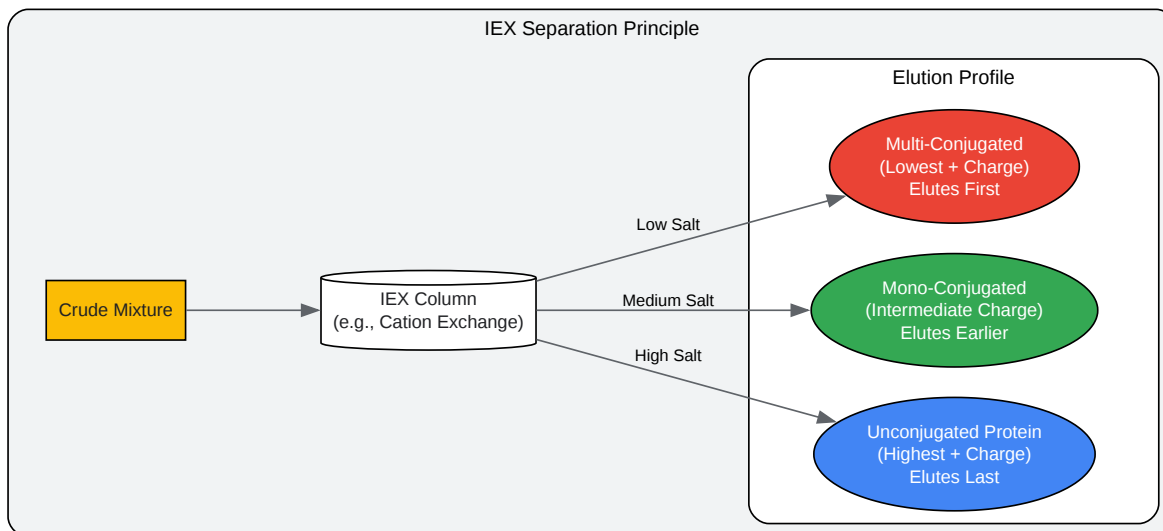
Introduction The conjugation of proteins with specialized linkers is a cornerstone of modern biotherapeutics, enabling the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced protein-based tools.[1] The **Gly-Gly-Gly-PEG4-DBCO** linker is a versatile reagent used for this purpose. It features a dibenzocyclooctyne (DBCO) group for highly specific and bioorthogonal copper-free click chemistry (SPAAC) reactions with azide-modified molecules.[2] The short polyethylene glycol (PEG4) spacer enhances solubility and reduces aggregation, while the tri-glycine (Gly-Gly-Gly) motif can act as a flexible spacer or a recognition sequence for enzymes like sortase.[3][4][5]

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired protein conjugate, unreacted protein, excess linker, and potential by-products.[6] Achieving a high-purity, well-characterized final product is critical for downstream applications, ensuring efficacy, safety, and reproducibility. This application note provides detailed protocols for the purification and characterization of **Gly-Gly-Gly-PEG4-DBCO** conjugated proteins using various chromatographic techniques.

Overall Experimental Workflow

The purification process is a multi-step procedure that begins after the initial conjugation reaction. It involves an initial cleanup to remove small molecule impurities followed by high-resolution chromatography to separate protein species.





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